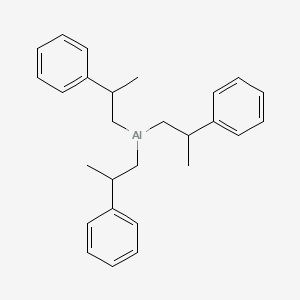

Tris(2-phenylpropyl)alumane

Description

Properties

CAS No. |

115034-87-2 |

|---|---|

Molecular Formula |

C27H33Al |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

tris(2-phenylpropyl)alumane |

InChI |

InChI=1S/3C9H11.Al/c3*1-8(2)9-6-4-3-5-7-9;/h3*3-8H,1H2,2H3; |

InChI Key |

VJEKKLDXDUTOAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Al](CC(C)C1=CC=CC=C1)CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Aluminum Halides

The most widely reported method involves the reaction of aluminum trichloride (AlCl₃) with 2-phenylpropyl halides (e.g., 1-bromo-3-phenylpropane) in hydrocarbon solvents. The process typically employs a stoichiometric ratio of 1:3 (AlCl₃ to halide) under inert atmospheres (argon or nitrogen) to prevent oxidation.

Procedure :

- Reagent Preparation : 1-Bromo-3-phenylpropane (3 mol) is dissolved in anhydrous toluene.

- AlCl₃ Addition : Aluminum trichloride (1 mol) is added gradually at 0°C to mitigate exothermic side reactions.

- Reaction Conditions : The mixture is refluxed at 110°C for 12–24 hours, with continuous stirring.

- Workup : The product is extracted with hexane, filtered to remove AlCl₃ residues, and purified via fractional distillation under reduced pressure (0.1 mmHg, 180–200°C).

Outcomes :

Catalytic Alkylation Using Titanium Complexes

Patent DE60218666T2 describes a titanium-catalyzed method to enhance selectivity. Titanium tetrachloride (TiCl₄) or cyclopentadienyl titanium complexes (e.g., Cp₂TiCl₂) act as Lewis acid catalysts, facilitating C–Al bond formation at lower temperatures.

Procedure :

- Catalyst Activation : TiCl₄ (0.5 mol%) is pre-treated with triethylaluminum (TEA) in hexane.

- Alkylation : 1-Chloro-3-phenylpropane (3 mol) and AlCl₃ (1 mol) are added sequentially at 40°C.

- Reaction Duration : 6–8 hours.

- Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1).

Outcomes :

Grignard Reagent-Based Synthesis

Reaction of 2-Phenylpropylmagnesium Bromide with AlCl₃

This method leverages Grignard intermediates to achieve higher functional group tolerance. The protocol is adapted from DE10053486A1:

Procedure :

- Grignard Formation : 2-Phenylpropylmagnesium bromide (3 mol) is prepared by reacting 1-bromo-3-phenylpropane with magnesium turnings in THF.

- AlCl₃ Addition : AlCl₃ (1 mol) is added portion-wise to the Grignard solution at −20°C.

- Reaction : The mixture is warmed to room temperature and stirred for 4 hours.

- Isolation : The product is precipitated by adding pentane, filtered, and dried under vacuum.

Outcomes :

Catalytic Oligomerization of Alkenes

Ziegler-Natta Catalyzed Oligomerization

Patent EP1879959B1 outlines a two-step process for synthesizing tris(2-phenylpropyl)alumane via oligomerization of propylene derivatives:

Procedure :

- Propylene Oligomerization : Propylene is oligomerized using a Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) to form 2-phenylpropene trimers.

- Hydroalumination : The trimer is reacted with triethylaluminum (TEA) at 80°C under hydrogen gas (5 bar).

Outcomes :

Comparative Analysis of Methods

Key Observations :

- Titanium-catalyzed methods offer the highest yields but require specialized catalysts.

- Grignard routes are moisture-sensitive but suitable for small-scale synthesis.

- Oligomerization is scalable but generates more byproducts.

Industrial Applications and Patents

The compound is integral to:

Chemical Reactions Analysis

Types of Reactions: Tris(2-phenylpropyl)alumane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and phenylpropyl radicals.

Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.

Substitution: Undergoes substitution reactions with halogens to form corresponding halides.

Common Reagents and Conditions:

Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Involves reducing agents like lithium aluminum hydride.

Substitution: Uses halogens like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Aluminum oxide and phenylpropyl radicals.

Reduction: Aluminum hydrides.

Substitution: Aluminum halides and phenylpropyl halides.

Scientific Research Applications

Tris(2-phenylpropyl)alumane has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential role in biological systems as a metal-organic framework.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of high-performance materials and as a precursor in the synthesis of other organoaluminum compounds.

Mechanism of Action

The mechanism of action of Tris(2-phenylpropyl)alumane involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, coordinating with electron-rich species and facilitating various chemical transformations. The phenylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Structural and Reactivity Comparisons

a. Tris[(S)-2-methylbutyl]aluminum

- Structure : Features three chiral 2-methylbutyl ligands, enabling enantioselective applications.

- Reactivity: Demonstrated in the reduction of isopropyl phenyl ketone to produce optically active carbinols (86% yield, 1:6 ketone-to-carbinol ratio) (). The reaction proceeds via an intense orange intermediate, indicating charge-transfer interactions.

- Applications : Used in asymmetric synthesis for chiral alcohol production, with an optical rotation of [α]D +24.82° (neat) .

b. Tripropyl Aluminum

- Structure : Simpler trialkylaluminum with three linear propyl groups.

- Reactivity : Higher reactivity due to reduced steric hindrance, increasing flammability and air sensitivity compared to aryl-substituted analogs.

- Safety: No long-term health effect data available; acute exposure requires immediate medical attention () .

c. Tris(2-phenylpropyl)alumane (Inferred Properties)

- Structure : Bulky 2-phenylpropyl groups introduce steric hindrance and aromatic stabilization.

- Reactivity : Likely less reactive than Tripropyl Aluminum but more selective in catalysis due to steric and electronic effects.

- Applications: Potential use in stereoselective reactions or polymer catalysis, though direct evidence is absent in the provided sources.

Comparative Data Table

Research Findings and Gaps

- Asymmetric Synthesis : Tris[(S)-2-methylbutyl]aluminum demonstrates high enantioselectivity, suggesting that this compound could be tailored for similar applications with improved aromatic stabilization .

- Safety Considerations: Tripropyl Aluminum’s hazards highlight the need for rigorous handling protocols for organoaluminum compounds, though substituent bulk may mitigate risks in this compound .

- Data Limitations: No direct studies on this compound were found in the provided evidence. Further research is needed to confirm its reactivity, stability, and biomedical effects.

Q & A

Q. What are the recommended methods for synthesizing Tris(2-phenylpropyl)alumane, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation reactions using aluminum precursors and 2-phenylpropyl ligands. A common approach involves reacting trialkylaluminum compounds with organohalides or Grignard reagents under inert atmospheres. For optimization, control reaction temperature (typically –78°C to room temperature), stoichiometry of ligands, and solvent polarity (e.g., THF or hexane). Monitoring via <sup>27</sup>Al NMR or mass spectrometry (MS) helps track ligand coordination .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Use single-crystal diffraction data processed with SHELXL for refinement . For visualization, employ programs like ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate bond-length and angle measurements . Pair crystallographic data with <sup>1</sup>H/<sup>13</sup>C NMR to confirm ligand environments .

Q. What safety protocols are critical for handling this compound in the lab?

This compound is pyrophoric and moisture-sensitive. Use Schlenk lines or gloveboxes for manipulation. Store under inert gas (argon/nitrogen) and avoid contact with protic solvents. Consult MSDS guidelines for emergency procedures, including fire suppression (dry sand/Class D extinguishers) and spill containment .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Discrepancies often arise from dynamic ligand exchange or solvent interactions. Combine variable-temperature NMR to probe fluxional behavior and DFT calculations (e.g., Gaussian or ORCA) to model equilibrium states. Cross-validate with X-ray structures to distinguish static vs. dynamic disorder .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations can model Lewis acidity and ligand dissociation energies. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways. Compare with experimental kinetic data (e.g., Arrhenius plots) to refine activation barriers .

Q. How does ligand steric bulk in this compound influence its application in polymer synthesis?

The 2-phenylpropyl group’s steric hindrance can modulate chain-transfer rates in olefin polymerization. Design experiments comparing polymerization yields (via GPC) with bulkier vs. smaller aluminum ligands. Use <sup>27</sup>Al NMR to correlate coordination geometry with catalytic activity .

Q. What advanced characterization techniques are needed to analyze degradation products of this compound under oxidative conditions?

Employ High-Resolution Mass Spectrometry (HRMS) and X-ray Photoelectron Spectroscopy (XPS) to identify oxidized species (e.g., aluminum oxides). Pair with <sup>19</sup>F NMR if fluorinated byproducts are suspected. Thermogravimetric Analysis (TGA) quantifies thermal stability .

Methodological Considerations

- Data Analysis : Use SHELXTL for crystallographic refinement, ensuring R-factor convergence below 5% .

- Contradiction Mitigation : Cross-reference spectroscopic and computational data to resolve ambiguities in ligand dynamics .

- Safety-Critical Design : Implement redundant inert-gas purging systems to prevent unintended ignition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.